2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
Overview
Description
2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom attached to the benzene ring, a piperidine ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions. Common reagents for this step include thionyl chloride or carbodiimides.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide core with piperidine in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added via a nucleophilic substitution reaction using a trifluoroethylating agent such as trifluoroethyl iodide or trifluoroethyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(piperidin-4-yl)benzamide
- N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
- 2-fluoro-N-(2,2,2-trifluoroethyl)benzamide
Uniqueness
2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is unique due to the combination of its fluorine-substituted benzene ring, piperidine ring, and trifluoroethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2-fluoro-N-piperidin-4-yl-N-(2,2,2-trifluoroethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4N2O/c15-12-4-2-1-3-11(12)13(21)20(9-14(16,17)18)10-5-7-19-8-6-10/h1-4,10,19H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJACNKFYZXKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N(CC(F)(F)F)C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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